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Compound of Interest

2-chloro-N-(1H-indazol-6-
Compound Name:

yl)acetamide
CAS No.: 401591-05-7

Cat. No.: B3265036

Get Quote

Compound Identity & Significance

2-chloro-N-(1H-indazol-6-yl)acetamide is a specialized heterocyclic building block
characterized by an indazole core functionalized with an

-chloroacetamide group. This moiety acts as a "warhead," capable of forming irreversible
covalent bonds with nucleophilic cysteine residues in target proteins.

Systematic Name: 2-chloro-N-(1H-indazol-6-yl)acetamide

Precursor CAS Numbers:

o 6-Aminoindazole (Substrate): [6967-12-0]
o Chloroacetyl Chloride (Reagent): [79-04-9][1][2][3][4]

Molecular Formula:

Molecular Weight: 209.63 g/mol
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» Role: Electrophilic Intermediate, Covalent Warhead, Scaffold for S

2 diversification.

Strategic Importance in Drug Discovery

This compound serves two primary functions in medicinal chemistry:

o Covalent Fragment Screening: The chloroacetamide group reacts with non-catalytic
cysteines (e.g., Cys481 in BTK or similar positions in FGFR/JAK kinases), turning the
indazole scaffold into an irreversible inhibitor.

e Synthetic Divergence: The chloride is a good leaving group, allowing researchers to displace
it with secondary amines (e.g., piperazines, morpholines) to generate complex N-(indazol-6-
yl)acetamide derivatives with optimized pharmacokinetic profiles.

Chemical Synthesis Protocol

Objective: Synthesis of 2-chloro-N-(1H-indazol-6-yl)acetamide via nucleophilic acyl
substitution.

Reaction Logic

The synthesis relies on the chemoselective acylation of the exocyclic amine at position 6 over
the endocyclic indazole nitrogens. 6-Aminoindazole is treated with chloroacetyl chloride in the
presence of a base to neutralize the HCI byproduct.

Experimental Workflow

Reagents:

6-Aminoindazole (1.0 equiv)

Chloroacetyl chloride (1.1 equiv)[1][2][5]

Base: Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) (1.2 equiv)

Solvent: Anhydrous THF or DCM (Dichloromethane)
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Step-by-Step Procedure:

e Preparation: Dissolve 6-aminoindazole (e.g., 5.0 g) in anhydrous THF (50 mL) in a round-
bottom flask under an inert atmosphere (

).

o Base Addition: Add TEA (1.2 equiv) and cool the solution to 0°C using an ice bath to
suppress di-acylation side products.

e Acylation: Add chloroacetyl chloride (1.1 equiv) dropwise over 20 minutes. The reaction is
highly exothermic; maintain temperature <5°C.

e Monitoring: Stir at 0°C for 1 hour, then allow to warm to room temperature (RT). Monitor via
TLC (System: 5% MeOH in DCM). The starting amine spot (

) should disappear.

e Quench & Isolation: Pour the reaction mixture into ice-cold water (150 mL). The product
typically precipitates as a beige/off-white solid.

 Purification: Filter the solid, wash with cold water (

mL) to remove triethylammonium chloride salts, and dry under vacuum. Recrystallize from
Ethanol/Water if necessary.

Synthesis Pathway Diagram
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Caption: Chemoselective N-acylation pathway converting 6-aminoindazole to the target
chloroacetamide electrophile.

Reactivity & Mechanism of Action

The utility of this compound lies in the

-chloroacetamide moiety. The carbon adjacent to the chlorine is electron-deficient, making it
susceptible to nucleophilic attack.

Mechanism 1: Covalent Protein Binding (Target
Engagement)

In a biological context, the sulfur atom of a cysteine residue attacks the

-carbon, displacing the chloride ion. This forms a stable thioether bond, permanently attaching
the indazole scaffold to the protein.

o Selectivity: Reactivity is tuned to specific "solvent-exposed” cysteines in the ATP-binding
pocket of kinases.

Mechanism 2: Synthetic Displacement (S 2)

In a synthetic context, the chloride can be displaced by secondary amines (e.g., N-
methylpiperazine) to create solubilized derivatives.

e Conditions: DMF or Acetonitrile,

, 60°C.

Reactivity Logic Diagram
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Caption: Dual reactivity profile: Covalent protein modification vs. synthetic derivatization via

S N2 mechanisms.

Characterization Data Summary

When characterizing the synthesized material, the following signals confirm the structure.
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Expected Signal /

Technique Parameter . Interpretation
Observation
-CH
1HNMR 4.2 - 4.4 ppm Singlet (2H) Cl protons (distinctive
diagnostic peak).
1H NMR Broad Singlet (1H) "NH-CO- Amide
road Single
10.5 ppm J proton (downfield).
1H NMR Broad Singlet (1H) Indazole N-H (often
road Single
13.0 ppm J exchangeable).
Characteristic 3:1 ratio
[M+H] due to
LC-MS m/z (ESI+)
210/212 v
Cl isotopes.
] Off-white to beige Typical for amino-
Appearance Visual

solid

indazole amides.

Safety & Handling

e Hazard Class: Alkylating Agent.

o Risk: Potent skin and respiratory sensitizer. The compound is designed to react with

proteins; it will react with your proteins if handled improperly.

e Protocol: Handle only in a fume hood. Wear nitrile gloves and a lab coat. Quench excess

reagent with aqueous ammonia or Tris buffer before disposal.

References

» BenchChem Application Note.N-Acylation with Chloroacetyl Chloride: Protocols. Retrieved

from BenchChem.[1][2] Link

© 2026 BenchChem. All rights reserved.

6/8

Tech Support


https://pdf.benchchem.com/1352/N_Acylation_with_Chloroacetyl_Chloride_Application_Notes_and_Protocols.pdf
https://pdf.benchchem.com/1352/N_Acylation_with_Chloroacetyl_Chloride_Application_Notes_and_Protocols.pdf
https://www.google.com/url?sa=E&q=https%3A%2F%2Fwww.benchchem.com
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3265036?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

+ ResearchGate.Reactivity of Chloroacetylated Compounds in Heterocyclic Synthesis.
Retrieved from ResearchGate.[6] Link

« National Institutes of Health (NIH).Recent Advances in Indazole-Containing Derivatives:
Synthesis and Biological Perspectives. PMC7587635. Link

¢ CymitChimica.General properties of Chloro-N-arylacetamides (Analogous Structures).Link

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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